molecular formula C19H18N2O B11837181 Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)- CAS No. 111733-93-8

Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-

Cat. No.: B11837181
CAS No.: 111733-93-8
M. Wt: 290.4 g/mol
InChI Key: CLCAEHUOZKXOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways . Detailed studies on its molecular interactions and effects are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)-1-phenylethanone is unique due to its specific combination of a pyridine and indole ring fused together, along with a phenylethanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl), is a complex organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C19H18N2O
  • Molecular Weight : 290.37 g/mol
  • CAS Number : 111733-93-8
  • InChI Key : CLCAEHUOZKXOTB-UHFFFAOYSA-N

The compound features a pyridoindole structure that contributes to its diverse biological activities. It is characterized by a high degree of lipophilicity and moderate solubility in water, which affects its bioavailability and pharmacokinetic properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated that ethanone derivatives exhibit cytotoxicity against various cancer cell lines. For instance:

  • C6 Glioma Cells : A derivative showed an IC50 value of 5.13 µM, outperforming the standard chemotherapy drug 5-FU with an IC50 of 8.34 µM. The mechanism of action involved inducing apoptosis and cell cycle arrest in C6 cells .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The presence of the pyridoindole structure is believed to contribute to these protective effects by modulating signaling pathways related to cell survival and inflammation .

Enzyme Inhibition

Ethanone has been identified as a potent inhibitor of several cytochrome P450 enzymes, including CYP1A2 and CYP2D6. This inhibition can influence drug metabolism and may lead to drug-drug interactions when co-administered with other medications .

Case Studies

  • Study on Cytotoxicity :
    • Objective : To evaluate the cytotoxic effects of ethanone derivatives on cancer cell lines.
    • Findings : Compounds exhibited selective toxicity towards cancer cells while sparing healthy cells, indicating a favorable therapeutic index.
  • Neuroprotection in Animal Models :
    • Objective : To assess the neuroprotective effects in models of induced oxidative stress.
    • Results : Treatment with ethanone derivatives resulted in reduced markers of oxidative damage and improved behavioral outcomes in treated animals compared to controls.

Research Findings Summary

Study FocusKey Findings
Anticancer ActivityIC50 values indicate significant cytotoxicity against glioma cells; apoptosis is a primary mechanism.
NeuroprotectionExhibits protective effects against oxidative stress in neuronal models.
Enzyme InteractionInhibits CYP1A2 and CYP2D6; potential for drug-drug interactions noted.

Properties

CAS No.

111733-93-8

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

1-phenyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone

InChI

InChI=1S/C19H18N2O/c22-19(14-6-2-1-3-7-14)13-21-11-10-16-15-8-4-5-9-17(15)20-18(16)12-21/h1-9,20H,10-13H2

InChI Key

CLCAEHUOZKXOTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)CC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.